![molecular formula C26H32N8O2 B14924160 (1-methyl-1H-pyrazole-3,5-diyl)bis{[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone}](/img/structure/B14924160.png)
(1-methyl-1H-pyrazole-3,5-diyl)bis{[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone}
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-METHYL-3-{[4-(3-PYRIDYLMETHYL)PIPERAZINO]CARBONYL}-1H-PYRAZOL-5-YL)[4-(3-PYRIDYLMETHYL)PIPERAZINO]METHANONE is a complex organic compound that features a pyrazole core with piperazine and pyridine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-METHYL-3-{[4-(3-PYRIDYLMETHYL)PIPERAZINO]CARBONYL}-1H-PYRAZOL-5-YL)[4-(3-PYRIDYLMETHYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole core, followed by the introduction of the piperazine and pyridine groups through nucleophilic substitution reactions. Common reagents used in these reactions include alkyl halides, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening methods can also aid in identifying the most efficient synthetic routes and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(1-METHYL-3-{[4-(3-PYRIDYLMETHYL)PIPERAZINO]CARBONYL}-1H-PYRAZOL-5-YL)[4-(3-PYRIDYLMETHYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (1-METHYL-3-{[4-(3-PYRIDYLMETHYL)PIPERAZINO]CARBONYL}-1H-PYRAZOL-5-YL)[4-(3-PYRIDYLMETHYL)PIPERAZINO]METHANONE is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific biological pathways, making it a candidate for drug development. Studies have shown that similar compounds exhibit antiviral, anticancer, and antimicrobial activities .
Industry
In the industrial sector, (1-METHYL-3-{[4-(3-PYRIDYLMETHYL)PIPERAZINO]CARBONYL}-1H-PYRAZOL-5-YL)[4-(3-PYRIDYLMETHYL)PIPERAZINO]METHANONE can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their mechanical, thermal, or chemical stability.
Mechanism of Action
The mechanism of action of (1-METHYL-3-{[4-(3-PYRIDYLMETHYL)PIPERAZINO]CARBONYL}-1H-PYRAZOL-5-YL)[4-(3-PYRIDYLMETHYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and modulating biological pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(1-METHYL-3-{[4-(3-PYRIDYLMETHYL)PIPERAZINO]CARBONYL}-1H-PYRAZOL-5-YL)[4-(3-PYRIDYLMETHYL)PIPERAZINO]METHANONE: This compound is unique due to its specific combination of pyrazole, piperazine, and pyridine moieties.
Other Pyrazole Derivatives: Compounds such as 3-methyl-4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1-phenyl-1H-pyrazol-5(4H)-one and 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) share the pyrazole core but differ in their substituents and overall structure.
Uniqueness
The uniqueness of (1-METHYL-3-{[4-(3-PYRIDYLMETHYL)PIPERAZINO]CARBONYL}-1H-PYRAZOL-5-YL)[4-(3-PYRIDYLMETHYL)PIPERAZINO]METHANONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C26H32N8O2 |
|---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
[2-methyl-5-[4-(pyridin-3-ylmethyl)piperazine-1-carbonyl]pyrazol-3-yl]-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C26H32N8O2/c1-30-24(26(36)34-14-10-32(11-15-34)20-22-5-3-7-28-18-22)16-23(29-30)25(35)33-12-8-31(9-13-33)19-21-4-2-6-27-17-21/h2-7,16-18H,8-15,19-20H2,1H3 |
InChI Key |
UFXCKMKUXSPDHX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)N2CCN(CC2)CC3=CN=CC=C3)C(=O)N4CCN(CC4)CC5=CN=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


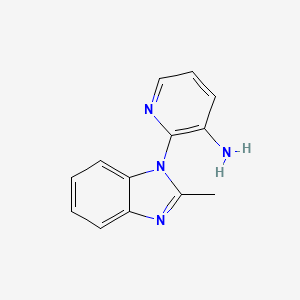
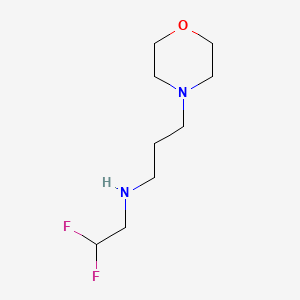
![6-cyclopropyl-1-propyl-N-[2-(pyrrolidin-1-yl)benzyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14924106.png)
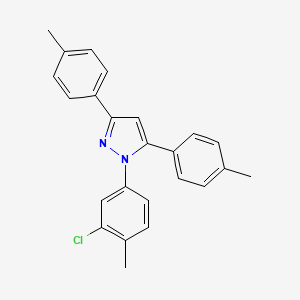

![2,2-dichloro-N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}acetamide](/img/structure/B14924119.png)
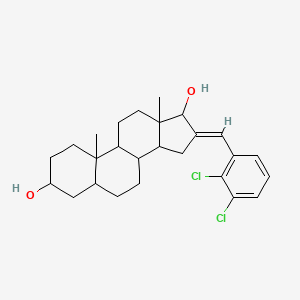
![1-benzyl-3,6-dimethyl-N-[2-(5-methyl-1H-pyrazol-1-yl)ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14924132.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B14924140.png)
![6-Methyl-1-(o-tolyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B14924148.png)
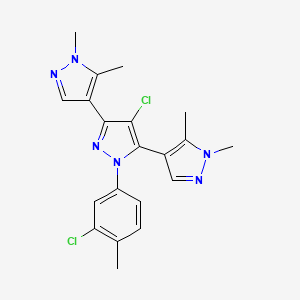
![N-[4-(4-chloro-1H-pyrazol-1-yl)benzyl]-1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14924165.png)
![N-cyclohexyl-N,3,6-trimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14924170.png)
![N-ethyl-3-(4-fluorophenyl)-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14924178.png)
